molecular formula C20H24N4O4 B11009890 N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide

N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide

Cat. No.: B11009890
M. Wt: 384.4 g/mol
InChI Key: JKPVOMPIIJLTLQ-UHFFFAOYSA-N
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Description

N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazinecarboxamide core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide involves multiple steps. One common method starts with the preparation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. This intermediate is then reacted with ethyl N-aryloxamates to form N-aryloxamides . The condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines yields N,N’-disubstituted succinamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and pyrazinecarboxamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamides .

Scientific Research Applications

N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-[[4-(4-methoxyphenyl)oxan-4-yl]methylamino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H24N4O4/c1-27-16-4-2-15(3-5-16)20(6-10-28-11-7-20)14-24-18(25)13-23-19(26)17-12-21-8-9-22-17/h2-5,8-9,12H,6-7,10-11,13-14H2,1H3,(H,23,26)(H,24,25)

InChI Key

JKPVOMPIIJLTLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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